(1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride
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Overview
Description
(1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C6H8ClF2NO It is a derivative of ethanamine, where the ethyl group is substituted with a furan ring and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and 2,2-difluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The furan ring and the fluorine atoms can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation or nitration reactions often involve reagents like chlorine (Cl2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
(1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.
Industrial Applications: It is employed in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent biological effects. The compound may modulate various signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(Furan-2-yl)ethanamine;hydrochloride: This compound lacks the difluoro substitution, making it less potent in certain applications.
2,2-Difluoroethylamine: A simpler analog without the furan ring, used in different synthetic contexts.
Furan-2-carboxylic acid: A related compound with a carboxyl group instead of an amine group.
Uniqueness
The unique combination of the furan ring and difluoroethylamine in (1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as increased stability, enhanced reactivity, and improved pharmacokinetic profiles compared to its analogs.
Properties
IUPAC Name |
(1S)-2,2-difluoro-1-(furan-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO.ClH/c7-6(8)5(9)4-2-1-3-10-4;/h1-3,5-6H,9H2;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAILEZOAJHMRD-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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